molecular formula C9H6N2 B13658938 8-Ethynylimidazo[1,2-a]pyridine

8-Ethynylimidazo[1,2-a]pyridine

Cat. No.: B13658938
M. Wt: 142.16 g/mol
InChI Key: PORMVKRQKXMHNL-UHFFFAOYSA-N
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Description

8-Ethynylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are characterized by the fusion of an imidazole ring with a pyridine ring, forming a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate alkyne. One common method is the reaction of 2-aminopyridine with propargyl bromide under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 8-Ethynylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include oxidized carbonyl derivatives, reduced dihydroimidazo[1,2-a]pyridines, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

8-Ethynylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Ethynylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in pathogens. In anticancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Uniqueness: 8-Ethynylimidazo[1,2-a]pyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .

Properties

Molecular Formula

C9H6N2

Molecular Weight

142.16 g/mol

IUPAC Name

8-ethynylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H6N2/c1-2-8-4-3-6-11-7-5-10-9(8)11/h1,3-7H

InChI Key

PORMVKRQKXMHNL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CN2C1=NC=C2

Origin of Product

United States

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